molecular formula C9H8F3NO2 B13950078 Methyl 3-((trifluoromethyl)amino)benzoate

Methyl 3-((trifluoromethyl)amino)benzoate

Cat. No.: B13950078
M. Wt: 219.16 g/mol
InChI Key: LUTKAQCLWIVNHW-UHFFFAOYSA-N
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Description

Methyl 3-((trifluoromethyl)amino)benzoate is an organic compound with the molecular formula C9H7F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the amino group is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((trifluoromethyl)amino)benzoate typically involves the reaction of 3-aminobenzoic acid with trifluoromethylating agents. One common method is the microwave-assisted synthesis, where 3-aminobenzoic acid is reacted with trifluoromethylating agents under microwave irradiation. This method provides rapid access to the desired compound with high yields .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification through distillation and crystallization to obtain the final product with a purity of not less than 99.5% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, reduced benzoates, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-((trifluoromethyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of Methyl 3-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

Methyl 3-((trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 3-(trifluoromethylamino)benzoate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-4-7(5-6)13-9(10,11)12/h2-5,13H,1H3

InChI Key

LUTKAQCLWIVNHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(F)(F)F

Origin of Product

United States

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